![molecular formula C16H14N2O2 B1273269 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione CAS No. 27036-49-3](/img/structure/B1273269.png)
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione
Overview
Description
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, which is a heterocyclic compound that has been the subject of various synthetic and analytical studies due to its potential biological activities. The compound features a pyrrolidine ring substituted with phenyl and phenylamino groups, which may contribute to its chemical reactivity and potential as a biological agent .
Synthesis Analysis
The synthesis of related pyrrolidine-2,5-dione derivatives has been explored through various methods. One approach involves a multi-component synthesis using N-isocyaniminotriphenylphosphorane, an aldehyde, and Meldrum's acid, which affords the pyrrolidine-2,5-dione derivatives in good to excellent yields . Another method includes the reaction of N-arylbenzenecarboximidamides with succinic anhydride, leading to the formation of (Z)-1-phenyl(arylamino)methylpyrrolidine-2,5-diones . Additionally, the Mannich base synthesis from the condensation of succinimide, benzaldehyde, and aniline has been reported .
Molecular Structure Analysis
The molecular and crystal structure of pyrrolidine-2,5-dione derivatives has been characterized using various techniques. For instance, X-ray diffraction analysis has been performed to determine the crystal structure of a related compound, revealing a synclinal conformation of the terminal phenyl rings with respect to the central pyrrolidine ring . Similarly, the structure of (Z)-1-phenyl(phenylamino)methylpyrrolidine-2,5-dione derivatives has been confirmed by NMR, IR, MS, and elemental analyses .
Chemical Reactions Analysis
Pyrrolidine-2,5-dione derivatives can undergo various chemical reactions. For example, they can react with 3-arylamino-1H-inden-1-ones to form substituted spiro compounds . They can also participate in the synthesis of pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives, which have shown potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione derivatives have been studied in the context of their biological activity. For example, their role as corrosion inhibitors for carbon steel in hydrochloric acid medium has been investigated, revealing that these compounds exhibit good inhibition efficiency, which increases with concentration . The adsorption mechanism on the steel surface is mainly controlled by a chemisorption process, as indicated by thermodynamic data and XPS analysis . Additionally, the biological activity of metal complexes of these derivatives has been characterized, with spectral analysis suggesting octahedral geometries for the complexes .
Scientific Research Applications
Synthesis and Biological Activity
- Cobalt, Nickel, Copper, and Zinc Complexes : This compound has been used in the synthesis of Mannich bases with metal complexes, showing potential in biological applications. The complexes have been characterized by various techniques, indicating their potential use in chemical and biological studies (Vendan et al., 2010).
Pharmaceutical Research
- Analgesic Agent Development : It has been explored for its potential as an analgesic agent. The synthesis of related compounds has been studied, with analyses conducted to determine their structure and potential analgesic activity (Trukhanova et al., 2021).
- Anticonvulsant Properties : Its derivatives have been synthesized and tested for anticonvulsant activity, suggesting its applicability in the development of anticonvulsant drugs (Obniska et al., 2002).
Chemical Synthesis and Applications
- Synthesis of Amino Acids : It has been used in the efficient synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing its utility in organic synthesis and potential applications in pharmaceutical chemistry (Cal et al., 2012).
- Corrosion Inhibition : Derivatives of this compound have been investigated as corrosion inhibitors for carbon steel, demonstrating its potential in industrial applications (Zarrouk et al., 2015).
Crystal and Molecular Structure Analysis
- Crystal Structure Studies : The compound has been analyzed for its molecular and crystal structure, providing insights into its chemical properties and potential applications in material science (Ratajczak-Sitarz et al., 1990).
Mechanism of Action
Future Directions
The synthesis of pyrrolidine-2,5-dione derivatives, including 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione, has been a topic of interest in both chemical and pharmaceutical fields . These compounds have been prepared for therapeutic purposes such as diabetes, inflammation, epilepsy, cancer, pain, depression, and infectious diseases . Future research may focus on exploring other potential applications of these compounds and improving their synthesis methods.
properties
IUPAC Name |
3-anilino-1-phenylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-11-14(17-12-7-3-1-4-8-12)16(20)18(15)13-9-5-2-6-10-13/h1-10,14,17H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRGFWCOARUGAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383136 | |
Record name | 3-anilino-1-phenylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione | |
CAS RN |
27036-49-3 | |
Record name | 3-anilino-1-phenylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ANILINO-1-PHENYLSUCCINIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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